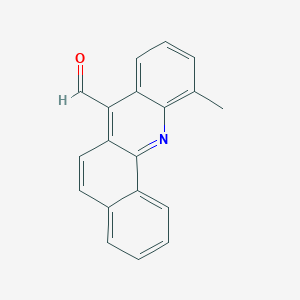
Benz(c)acridine-7-carboxaldehyde, 11-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(c)acridine-7-carboxaldehyde, 11-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acridine, a heterocyclic organic compound that has been used in various fields, including medicine, biology, and chemistry. Benz(c)acridine-7-carboxaldehyde, 11-methyl- has shown promising results in scientific research, particularly in the areas of cancer treatment and DNA synthesis.
Mecanismo De Acción
Benz(c)acridine-7-carboxaldehyde, 11-methyl- exerts its effects through several mechanisms. As a DNA intercalator, it can disrupt DNA replication and transcription, leading to cell death. Additionally, it has been found to inhibit the activity of topoisomerase II, an enzyme that is important in DNA replication and repair. This inhibition can also lead to cell death.
Efectos Bioquímicos Y Fisiológicos
Benz(c)acridine-7-carboxaldehyde, 11-methyl- has been found to have several biochemical and physiological effects. In studies on cancer cells, it has been found to induce apoptosis, as well as inhibit cell proliferation and migration. Additionally, it has been found to have anti-inflammatory effects, as it can inhibit the production of cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benz(c)acridine-7-carboxaldehyde, 11-methyl- in lab experiments is its ability to intercalate with DNA, which makes it useful in the study of DNA synthesis and replication. Additionally, its potential as an anticancer agent makes it a promising compound for cancer research. However, one limitation is its potential toxicity, as it has been found to have cytotoxic effects on both cancer and normal cells.
Direcciones Futuras
There are several future directions for research on benz(c)acridine-7-carboxaldehyde, 11-methyl-. One area of research involves the development of more potent and selective derivatives of this compound for use as anticancer agents. Additionally, research on the mechanisms of action of this compound could lead to a better understanding of DNA synthesis and replication. Finally, further studies on the potential anti-inflammatory effects of benz(c)acridine-7-carboxaldehyde, 11-methyl- could lead to the development of new treatments for inflammatory diseases.
Métodos De Síntesis
Benz(c)acridine-7-carboxaldehyde, 11-methyl- can be synthesized through a series of chemical reactions. One method involves the condensation of 2-methyl-1-naphthaldehyde with 2-aminobenzoic acid, followed by cyclization and oxidation. Another method involves the reaction of 2-methyl-1-naphthaldehyde with 2-aminobenzoic acid in the presence of a catalyst, followed by oxidation.
Aplicaciones Científicas De Investigación
Benz(c)acridine-7-carboxaldehyde, 11-methyl- has been extensively studied for its potential applications in scientific research. One area of research involves its use as a DNA intercalator, a molecule that can insert itself between DNA base pairs. This property makes it useful in the study of DNA synthesis and replication. Additionally, benz(c)acridine-7-carboxaldehyde, 11-methyl- has shown potential as an anticancer agent, as it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
18936-78-2 |
|---|---|
Nombre del producto |
Benz(c)acridine-7-carboxaldehyde, 11-methyl- |
Fórmula molecular |
C19H13NO |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
11-methylbenzo[c]acridine-7-carbaldehyde |
InChI |
InChI=1S/C19H13NO/c1-12-5-4-8-15-17(11-21)16-10-9-13-6-2-3-7-14(13)19(16)20-18(12)15/h2-11H,1H3 |
Clave InChI |
UAFDEKZGXRWCOX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C=O |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C=O |
Otros números CAS |
18936-78-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



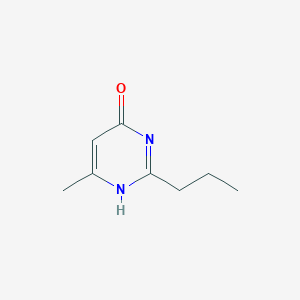
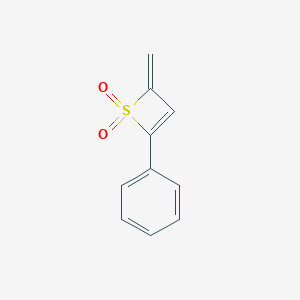

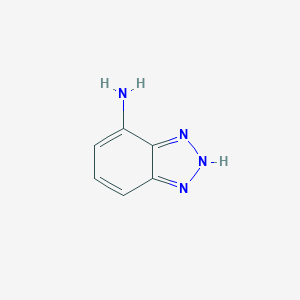
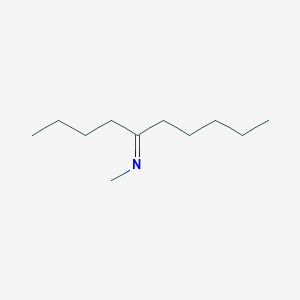
![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
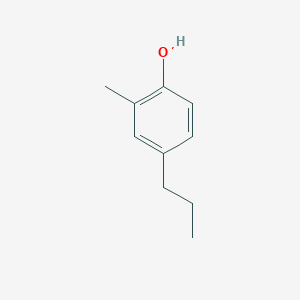
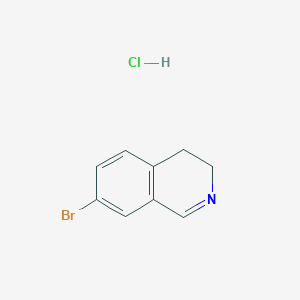
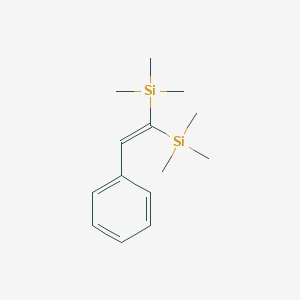
![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
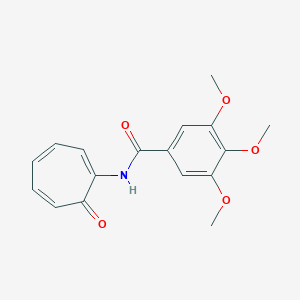
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
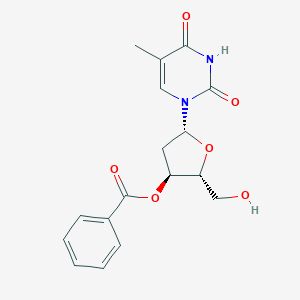
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)